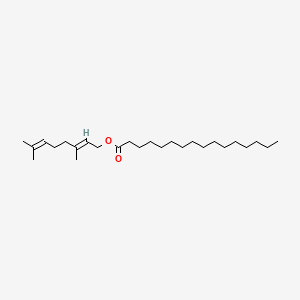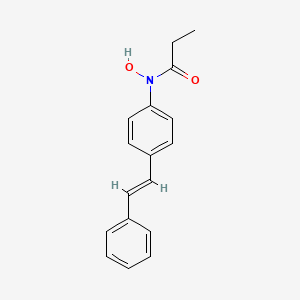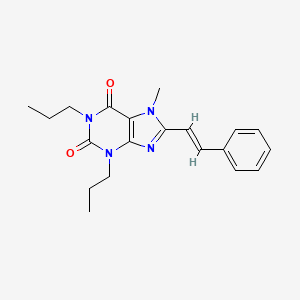
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is a synthetic xanthine derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core. Xanthine derivatives are well-known for their biological activities, particularly as adenosine receptor antagonists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine typically involves the condensation of 7-methyl-1,3-dipropylxanthine with a suitable styryl precursor under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the styryl group or other parts of the molecule.
Substitution: The xanthine core allows for substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the xanthine core.
科学的研究の応用
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential as an adenosine receptor antagonist, which can influence various physiological processes.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine primarily involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the effects of adenosine, leading to various physiological responses. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in processes such as neurotransmission, vasodilation, and immune response.
類似化合物との比較
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is unique due to its styryl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with adenosine receptors.
特性
CAS番号 |
141807-86-5 |
|---|---|
分子式 |
C20H24N4O2 |
分子量 |
352.4 g/mol |
IUPAC名 |
7-methyl-8-[(E)-2-phenylethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O2/c1-4-13-23-18-17(19(25)24(14-5-2)20(23)26)22(3)16(21-18)12-11-15-9-7-6-8-10-15/h6-12H,4-5,13-14H2,1-3H3/b12-11+ |
InChIキー |
WDTJCQXFAJILPY-VAWYXSNFSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=CC=C3)C |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


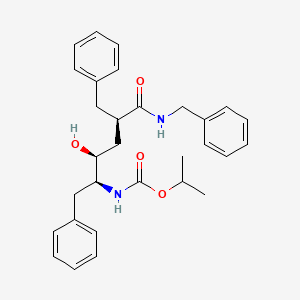
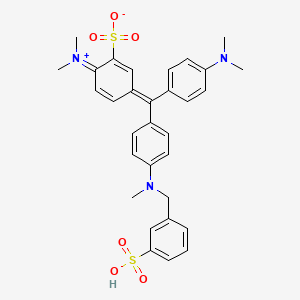

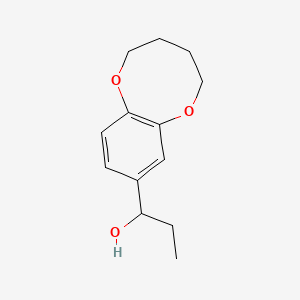
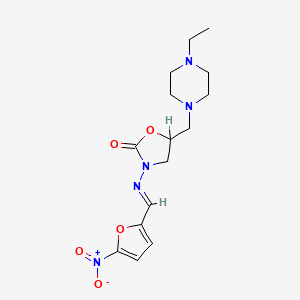
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


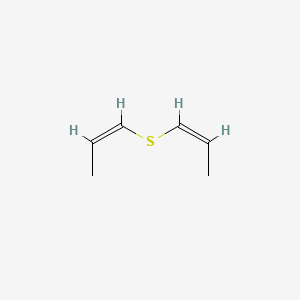
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)


